Tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate
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Overview
Description
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2 and a molecular weight of 341.24 g/mol. This compound is known for its role in the synthesis of various pharmaceutical and biologically active compounds. It features a pyrrolidine ring substituted with an amino group and a bromophenyl group, making it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.
Final Deprotection: The tert-butyl protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-Amino-4-phenylpyrrolidine-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
tert-Butyl 3-Amino-4-(4-bromophenyl)pyrrolidine-1-carboxylate: The bromine atom is positioned differently, affecting its chemical properties.
Properties
Molecular Formula |
C15H21BrN2O2 |
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Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3 |
InChI Key |
MKXOGHBMEBEJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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